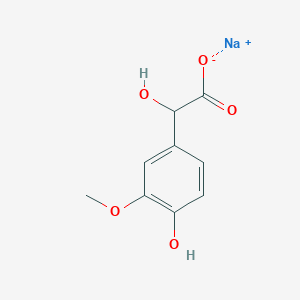

Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate

CAS No.: 79427-93-3

Cat. No.: VC16012441

Molecular Formula: C9H9NaO5

Molecular Weight: 220.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79427-93-3 |

|---|---|

| Molecular Formula | C9H9NaO5 |

| Molecular Weight | 220.15 g/mol |

| IUPAC Name | sodium;2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate |

| Standard InChI | InChI=1S/C9H10O5.Na/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13;/h2-4,8,10-11H,1H3,(H,12,13);/q;+1/p-1 |

| Standard InChI Key | ZJANQYKWENCPTE-UHFFFAOYSA-M |

| Canonical SMILES | COC1=C(C=CC(=C1)C(C(=O)[O-])O)O.[Na+] |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate. Common synonyms include:

-

Sodium 4-hydroxy-3-methoxyphenylglycolate

-

Sodium vanillylacetate

Synthesis and Production

Synthetic Routes

The primary synthesis method involves neutralization of 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid with sodium hydroxide in an aqueous medium:

Key steps include:

-

Acid Dissolution: The parent acid is dissolved in deionized water.

-

Neutralization: Sodium hydroxide is added dropwise under controlled pH (7.0–8.5) to avoid over-alkalization.

-

Crystallization: The solution is cooled to precipitate the sodium salt.

-

Purification: Recrystallization from ethanol-water mixtures removes impurities.

Industrial-Scale Production

Industrial processes employ continuous flow reactors to optimize yield and purity. Automated systems regulate temperature (25–30°C) and stoichiometry, minimizing side reactions such as saponification of the methoxy group.

Physical and Chemical Properties

Physicochemical Characteristics

| Property | Value |

|---|---|

| CAS Number | 79427-93-3 |

| Molecular Weight | 220.155 g/mol |

| Solubility in Water | >100 mg/mL (25°C) |

| pH (1% Solution) | 7.5–8.5 |

| Melting Point | Not available |

| Boiling Point | Not available |

The compound’s high water solubility stems from its ionic nature and hydrophilic functional groups. Stability studies indicate degradation under strong acidic (pH < 3) or alkaline (pH > 10) conditions, with optimal storage at 4°C in airtight containers.

Spectroscopic Data

-

IR Spectroscopy: Peaks at 3250 cm (O-H stretch), 1600 cm (aromatic C=C), and 1400 cm (COO asymmetric stretch).

-

NMR (DO): signals at δ 6.8–7.2 (aromatic protons), δ 3.8 (OCH), and δ 4.2 (CH(OH)COO).

Reactivity and Functional Transformations

Key Chemical Reactions

-

Esterification:

Reacts with alcohols (e.g., ethanol) under acidic conditions to form esters: -

Oxidation:

The hydroxyl group undergoes oxidation with agents like KMnO to yield quinone derivatives. -

Complexation:

Chelates transition metals (e.g., Fe) via phenolic and carboxylate groups, forming stable complexes.

Stability Considerations

Light exposure accelerates degradation, necessitating amber glass storage. Thermal analysis (TGA) shows decomposition above 150°C, releasing CO and HO.

Applications in Scientific Research

Antioxidant Activity

The compound’s phenolic structure enables radical scavenging, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays:

| Assay | IC (µM) |

|---|---|

| DPPH Radical Scavenging | 45.2 ± 2.1 |

Mechanistically, the hydroxyl group donates hydrogen atoms to neutralize free radicals, while the methoxy group stabilizes the resulting phenoxyl radical.

Industrial Uses

-

Food Preservation: Extends shelf life of oils by inhibiting lipid peroxidation.

-

Cosmetics: Incorporated into anti-aging creams for its antioxidant effects.

Challenges and Future Directions

Current limitations include incomplete pharmacokinetic data and scalability issues in synthesis. Future research should prioritize:

-

Toxicological Profiling: Acute and chronic toxicity studies in animal models.

-

Nanoparticle Formulations: Enhancing bioavailability via encapsulation.

-

Structure-Activity Relationships: Modifying substituents to optimize bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume